5-(4-(Benzyloxy)-3-methoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Overview
Description
5-(4-(Benzyloxy)-3-methoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C27H28N2O6 and its molecular weight is 476.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[4-(benzyloxy)-3-methoxyphenyl]-1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is 476.19473662 g/mol and the complexity rating of the compound is 778. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the synthesis and characterization of related pyrrole derivatives, providing insights into their molecular structure and potential applications. For instance, studies on pyrrole chalcone derivatives like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) have been conducted. These involve aldol condensation reactions and are characterized by spectroscopic techniques, revealing interactions and potential for dimer formation through hydrogen bonding, indicating the compound's reactivity and utility in synthesizing a wide range of heterocyclic compounds such as oxiranes, oxazoles, and pyrazoles (Singh, Rawat, & Sahu, 2014).
Computational Study
Computational studies complement experimental findings, offering predictions about the molecular electrostatic potential surface, vibrational analysis, and binding energies. This provides a deeper understanding of the compound's electronic structure and potential chemical behavior, facilitating the exploration of its applications in material science and pharmacology (Singh, Rawat, & Sahu, 2014).
Antimicrobial and Anti-inflammatory Properties
Further research explores the antimicrobial and anti-inflammatory properties of derivatives, underscoring the significance of these compounds in medicinal chemistry. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown promising results as anti-inflammatory and analgesic agents, highlighting the therapeutic potential of such compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Structural Analysis
Crystallographic and quantum chemical analyses reveal intricate details about the molecular and crystal structures, providing a foundation for understanding the compound's physical properties and reactivity. These insights are crucial for designing new materials and drugs, illustrating the compound's versatility in scientific research (Silva et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxy-4-phenylmethoxyphenyl)-2H-pyrrol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O6/c1-28(2)13-14-29-24(23(26(31)27(29)32)25(30)21-10-7-15-34-21)19-11-12-20(22(16-19)33-3)35-17-18-8-5-4-6-9-18/h4-12,15-16,24,31H,13-14,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOPVZXXQMVGMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.